molecular formula C31H30N2O2S B15284312 2-Amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-Amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B15284312
M. Wt: 494.6 g/mol
InChI Key: WIEGDAFOTUBCKH-QMQLSLSMSA-N
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Description

2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Functional Group Modifications: Subsequent steps would involve introducing the various substituents (e.g., 4-methylbenzoyl, 2-methylphenyl, and 4-(methylsulfanyl)phenyl groups) through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and thiolation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

Quinoline derivatives are known for their pharmacological properties, including anti-malarial, anti-inflammatory, and anti-cancer activities. This compound could be studied for similar biological activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its anti-malarial properties.

    Chloroquine: A well-known anti-malarial drug.

    Quinacrine: Another anti-malarial and anti-protozoal agent.

Uniqueness

What sets 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C31H30N2O2S

Molecular Weight

494.6 g/mol

IUPAC Name

(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C31H30N2O2S/c1-19-11-13-22(14-12-19)30(35)29-27(21-15-17-23(36-3)18-16-21)28-25(9-6-10-26(28)34)33(31(29)32)24-8-5-4-7-20(24)2/h4-5,7-8,11-18,27,32,35H,6,9-10H2,1-3H3/b30-29+,32-31?

InChI Key

WIEGDAFOTUBCKH-QMQLSLSMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4C)C5=CC=C(C=C5)SC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4C)C5=CC=C(C=C5)SC)O

Origin of Product

United States

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